molecular formula C11H15NO2 B8374487 2-(4-(2-Aminopropyl)phenyl)acetic acid

2-(4-(2-Aminopropyl)phenyl)acetic acid

Cat. No.: B8374487
M. Wt: 193.24 g/mol
InChI Key: KBGJUDDXIUJTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Aminopropyl)phenyl)acetic acid is a synthetic compound structurally related to benzofuran-based novel psychoactive substances (NPS), such as 5-(2-aminopropyl)benzofuran (5-APB) and its metabolites. The compound features a phenylacetic acid backbone with a 2-aminopropyl substituent at the para-position of the phenyl ring, distinguishing it from ortho-substituted derivatives like 5-APB metabolites. This structural variation influences its physicochemical properties, metabolic pathways, and biological activity.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-[4-(2-aminopropyl)phenyl]acetic acid

InChI

InChI=1S/C11H15NO2/c1-8(12)6-9-2-4-10(5-3-9)7-11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14)

InChI Key

KBGJUDDXIUJTIE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)CC(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

2-[2-(4-Chlorophenoxy)phenyl]acetic Acid

  • Molecular Formula : C₁₄H₁₁ClO₃
  • Boiling Point : 397.7°C; Melting Point : 120–122°C .
  • Industrial Use : Intermediate in Asenapine production; high thermal stability suits industrial synthesis .

2-(4-Amino-2-methoxyphenyl)acetic Acid

  • Molecular Formula: C₉H₁₁NO₃
  • Purity : 95% .
  • Applications: Potential pharmaceutical intermediate, though biological data are unspecified.

2-(4-Bromo-2-isopropylphenoxy)acetic Acid

  • CAS : 685853-35-4; Molecular Weight : 273.12 g/mol .
  • Synthetic Relevance : Halogen and branched alkyl groups influence reactivity in cross-coupling reactions.

Enantiomeric Considerations

The enantiomer (S)-2-(4-(2-Aminopropyl)phenyl)acetic Acid (CAS: 1388096-78-3) is cataloged in . Stereochemistry often dictates receptor binding and metabolic rates, though specific data are unavailable here. Chiral resolution techniques (e.g., chromatography) would be critical for isolating bioactive enantiomers.

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